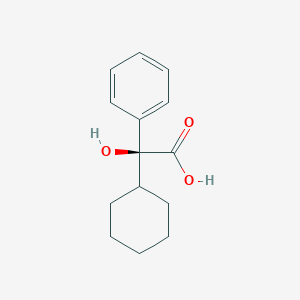
1-デスメチル 2-メチル グラニセトロン (グラニセトロン不純物 A)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis 1-Desmethyl 2-Methyl Granisetron is synthesized from granisetron. Granisetron synthesis involves several stages including hydrolysis, diazotization, reduction, cyclization, and methylation processes. For example, granisetron hydrochloride synthesis involves starting with isatin and proceeding through these stages to yield the final compound (Jia, 2000), (Cen Junda, 2009).
Molecular Structure Analysis Granisetron and its derivatives, including 1-Desmethyl 2-Methyl Granisetron, have a complex molecular structure. The crystal structures of granisetron and its complexes have been studied using X-ray diffraction, revealing details about the conformation and interactions of the molecule (Ravikumar & Sridhar, 2010).
Chemical Reactions and Properties Granisetron undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes. The metabolism of granisetron produces major products such as 7-hydroxy and 9'-desmethyl granisetron, which relate to the impurity (Bloomer et al., 1994), (Nakamura et al., 2005).
Physical Properties Analysis Granisetron's physical properties, including its solubility and stability, have been analyzed in various formulations. Its stability and the presence of degradation products in pharmaceutical forms have been studied using high-performance liquid chromatography (HPLC) methods (Hewala et al., 2010), (Hewala et al., 2011).
Chemical Properties Analysis Granisetron's chemical properties, particularly its interaction with 5-HT3 receptors, have been the subject of extensive research. Studies have explored granisetron derivatives for potential biophysical probes for the 5-HT3 receptor, providing insights into its chemical behavior and receptor interactions (Vernekar et al., 2010).
科学的研究の応用
吐き気と嘔吐の管理
グラニセトロンは、強力で高選択的な5-HT 3 -受容体拮抗薬であり、化学療法誘発性、放射線誘発性、および術後吐き気と嘔吐の管理に使用されます . 他の受容体に対する親和性はほとんどまたはまったくなく、これはこの薬剤の良好な副作用と安全性プロファイルを裏付けていると考えられています .
腫瘍学および外科的設定における使用
広範な臨床試験データにより、グラニセトロンは腫瘍学および外科的設定における吐き気と嘔吐の治療に効果的で忍容性が高いことが示されています .
特殊集団における使用
グラニセトロンは、制吐剤治療に抵抗性のある患者、肝臓または腎臓機能不全のある患者、および小児など、特殊な集団で効果的で忍容性が高いことが示されています . その安全性プロファイルと薬物相互作用の可能性が最小限であることから、高齢の癌患者にとって最適な制吐剤になります .
放射線療法における使用
34人の患者を対象とした二重盲検、無作為化試験では、経口グラニセトロンは、超分画全身照射を受けている患者における吐き気と嘔吐の予防に、より効果的であることが示されました .
製薬試験
1-デスメチル 2-メチル グラニセトロン (グラニセトロン不純物 A) は、製薬試験用の高品質な基準物質として使用されます .
分光光度計による定量化
多重線形回帰法による感度が高く、正確で、シンプルで検証済みの紫外線 (UV) 分光光度計法が、バルク薬物および製薬製剤中のグラニセトロンの評価のために確立されています .
作用機序
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Desmethyl 2-Methyl Granisetron can be achieved through a multi-step organic synthesis process.", "Starting Materials": [ "Granisetron", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium sulfate", "Methylene chloride", "Ethanol" ], "Reaction": [ "Granisetron is first reacted with sodium borohydride in methanol to reduce the imine group to an amine group.", "The resulting product is then treated with hydrochloric acid to remove the N-methyl group, forming 1-Desmethyl Granisetron.", "Next, sodium hydroxide is added to the reaction mixture to form the sodium salt of 1-Desmethyl Granisetron.", "Acetic anhydride is then added to the reaction mixture to acetylate the secondary amine group, forming 1-Desmethyl 2-Acetylamino Granisetron.", "The acetylated product is then treated with acetic acid and sodium sulfate to remove the acetyl group, forming 1-Desmethyl 2-Amino Granisetron.", "Finally, the amino group is methylated using methylene chloride and ethanol to form 1-Desmethyl 2-Methyl Granisetron, which is the desired product." ] } | |
CAS番号 |
127472-42-8 |
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
InChIキー |
INMQDEMSQWWCSB-AGUYFDCRSA-N |
異性体SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
正規SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
同義語 |
endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide; Granisetron Impurity A; USP Granisetron Related Compound A; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



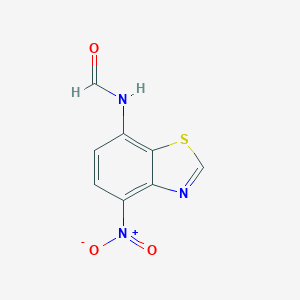
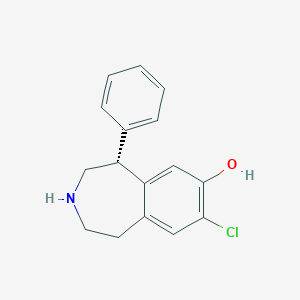
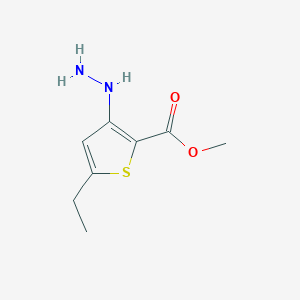
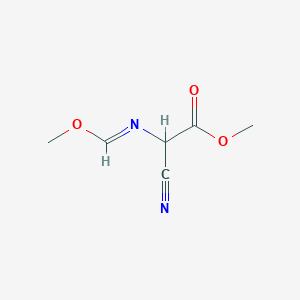

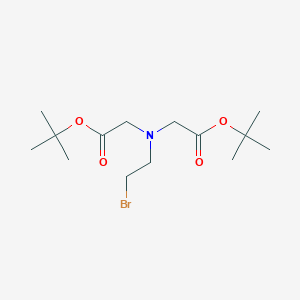
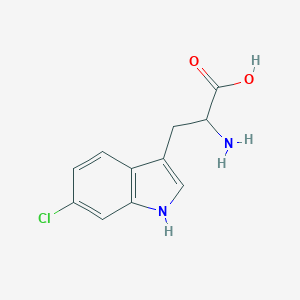
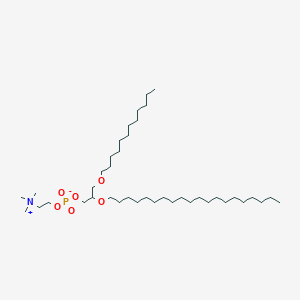

![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)
